molecular formula C23H26O3 B2858221 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate CAS No. 331459-88-2

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate

Cat. No.: B2858221
CAS No.: 331459-88-2
M. Wt: 350.458
InChI Key: JGYOERFSWKBFJH-OBGWFSINSA-N
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Description

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate is an organic compound with the molecular formula C23H26O3 and a molecular weight of 350.45074 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a propenyl group, and an octanoate ester. It is often used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate typically involves the esterification of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and propenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl or propenyl derivatives.

Scientific Research Applications

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate can be compared with other similar compounds such as:

  • 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl acetate
  • 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl butyrate
  • 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl hexanoate

These compounds share similar structural features but differ in the length and nature of the ester chain. The uniqueness of this compound lies in its specific ester chain length, which can influence its chemical properties and applications.

Properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O3/c1-2-3-4-5-9-12-23(25)26-21-16-13-19(14-17-21)15-18-22(24)20-10-7-6-8-11-20/h6-8,10-11,13-18H,2-5,9,12H2,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYOERFSWKBFJH-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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